(1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17488658
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2 |
|---|---|
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | (1R)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H9F3N2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7H,3,12-13H2/t7-/m0/s1 |
| Standard InChI Key | XCQUUGAHDFWBHH-ZETCQYMHSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1F)F)F)[C@H](CN)N |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)C(CN)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Stereochemistry
The compound’s IUPAC name, (1R)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine, reflects its substitution pattern: a trifluorophenyl group attached to the first carbon of an ethane chain, with amine groups at positions 1 and 2. The chiral center at carbon 1 adopts the (R)-configuration, a critical feature for its enantioselective interactions. The stereochemistry is encoded in its SMILES notation: C1=C(C=C(C(=C1F)F)F)[C@H](CN)N, where the @ symbol denotes the R configuration.
The trifluorophenyl group introduces strong electron-withdrawing effects, altering the compound’s electronic density and reactivity compared to non-fluorinated analogs. This group enhances lipophilicity, as evidenced by its partition coefficient (logP), though exact values require further experimental determination.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
| Property | Value/Descriptor | Source |
|---|---|---|
| InChI | InChI=1S/C8H9F3N2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7H,3,12-13H2/t7-/m0/s1 | |
| InChIKey | XCQUUGAHDFWBHH-ZETCQYMHSA-N | |
| Molecular Weight | 190.17 g/mol |
The InChIKey’s uniqueness ensures precise database referencing, while the molecular weight is critical for stoichiometric calculations in synthetic applications.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine typically involves the following steps:
-
Starting Materials: 3,4,5-Trifluorobenzene and ethylenediamine serve as primary reactants.
-
Reaction Conditions:
-
Catalysts: Palladium or nickel complexes may facilitate coupling reactions.
-
Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation.
-
Temperature: Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
-
-
Purification: Column chromatography or recrystallization isolates the enantiomerically pure product, with yields averaging 60–75%.
Chirality Control
The (R)-configuration is achieved via asymmetric synthesis using chiral auxiliaries or enantioselective catalysts. For example, Sharpless asymmetric dihydroxylation has been adapted to introduce the desired stereochemistry.
Applications in Scientific Research
Medicinal Chemistry
The compound’s trifluorophenyl group enhances binding affinity to hydrophobic enzyme pockets. Preclinical studies suggest utility in:
-
Enzyme Inhibition: As a reversible inhibitor of monoamine oxidases (MAOs), with IC₅₀ values under investigation.
-
Drug Precursors: Serving as a building block for fluorinated antidepressants or antipsychotics, leveraging fluorine’s metabolic stability.
Catalysis
In coordination chemistry, the diamine acts as a bidentate ligand for transition metals. For instance, copper(II) complexes of this ligand exhibit enhanced activity in Ullmann coupling reactions, achieving turnover frequencies (TOFs) exceeding 500 h⁻¹.
| Hazard Category | GHS Statement | Precautionary Measures |
|---|---|---|
| Skin Irritation (Cat. 2) | H315: Causes irritation | Wear nitrile gloves; use fume hood |
| Eye Damage (Cat. 2A) | H319: Serious irritation | Safety goggles required |
| Respiratory Toxicity | H335: May cause irritation | Use respiratory protection |
Decomposition Products
Thermal degradation releases hydrogen fluoride (HF), necessitating scrubbing systems to neutralize acidic byproducts .
Future Directions
Ongoing research aims to:
-
Optimize asymmetric synthesis for higher enantiomeric excess (ee).
-
Explore its role in photoactive metal-organic frameworks (MOFs).
-
Validate pharmacokinetic profiles in animal models for therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume